molecular formula C14H11ClO2 B14765444 1-(3-Chloro-4-phenoxyphenyl)ethanone

1-(3-Chloro-4-phenoxyphenyl)ethanone

Cat. No.: B14765444
M. Wt: 246.69 g/mol
InChI Key: ZGASIJYUWAELJS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H11ClO2 It is characterized by the presence of a chloro group and a phenoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-phenoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-phenoxybenzaldehyde with a suitable reagent to introduce the ethanone group. This reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The choice of solvents, catalysts, and purification methods is crucial to achieving high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-phenoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-Chloro-4-phenoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-phenoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-phenoxyphenyl)ethanone: This compound has a similar structure but with the chloro and phenoxy groups positioned differently on the phenyl ring.

    1-(3-Chloro-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.

Uniqueness

1-(3-Chloro-4-phenoxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-(3-chloro-4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

ZGASIJYUWAELJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl

Origin of Product

United States

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